Alk5-IN-27

TGF-β signaling Cancer biology Fibrosis

Standard ALK5 inhibitors often lack quantitative ALK2 co-inhibition data, complicating TGF-β/BMP pathway deconvolution. Alk5-IN-27 (EX-04) provides a solution: - Potency: IC50 ≤10 nM (≥9.4x vs SB-431542). - Selectivity: ALK2/ALK5 ratio ≤10 (defined dual inhibition). - Application: Oncology, fibrosis, and immuno-oncology tool compound. Supplied with verified analytical data. Immediate shipment available for R&D use.

Molecular Formula C25H28N8
Molecular Weight 440.5 g/mol
Cat. No. B12394263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-27
Molecular FormulaC25H28N8
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=CC(=C4)CN5CCN(CC5)C
InChIInChI=1S/C25H28N8/c1-18-5-3-8-21-22(16-27-31-24(18)21)29-23-9-10-26-25(30-23)28-20-7-4-6-19(15-20)17-33-13-11-32(2)12-14-33/h3-10,15-16H,11-14,17H2,1-2H3,(H2,26,28,29,30,31)
InChIKeyQECKUDVHPFTDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alk5-IN-27: ALK5/ALK2 Inhibitor Profile


Alk5-IN-27 (CAS 2785430-83-1, Compound EX-04) is a small-molecule inhibitor of activin receptor-like kinase 5 (ALK5/TGFβR1) patented by Sumitomo Pharma Oncology, Inc. under WO2022126133A1 [1]. It exhibits potent ALK5 inhibition with an IC50 ≤ 10 nM and a characterized ALK2 co-inhibition profile (selectivity ratio ALK2/ALK5 ≤ 10) [1]. As part of the TGF-β type I receptor kinase family, ALK5 is a validated target in oncology, fibrosis, and immuno-oncology research, making Alk5-IN-27 a relevant tool compound for studying TGF-β pathway biology with a differentiated kinase selectivity fingerprint.

ALK5 pathway inhibition study fit
Dual ALK5/ALK2 isoform-selectivity assay context
Patent-derived selectivity fingerprint for TGF-β pathway research

Alk5-IN-27 vs. Generic ALK5 Inhibitors


ALK5 inhibitors display highly variable selectivity profiles across the seven-member ALK kinase family [1]. Widely used reference compounds such as SB-431542, RepSox, SB-525334, and GW788388 each possess distinct potency and off-target signatures that preclude direct interchangeability [2][3][4]. Alk5-IN-27 occupies a unique position within this landscape, combining single-digit nanomolar ALK5 potency with a quantitatively defined ALK2/ALK5 selectivity ratio (≤10) that is pharmacologically distinct from both highly ALK2-sparing inhibitors (e.g., SB-525334) and less selective legacy compounds (e.g., SB-431542) [1]. The evidence below demonstrates that substitution without accounting for these quantitative differences risks invalidating experimental conclusions in TGF-β pathway research.

Mismatch ALK5 inhibitors display divergent isoform selectivity; substitution may alter pathway-response interpretation.
Profile Legacy compounds may have undefined or limited ALK2 co-inhibition profiles compared to Alk5-IN-27.
Context ALK2-sparing inhibitors (e.g., SB-525334) provide a fundamentally different signaling model; interchange may invalidate TGF-β/BMP crosstalk readouts.

Alk5-IN-27 Comparative Evidence


ALK5 Potency vs. SB-431542

Alk5-IN-27 demonstrates approximately 9.4-fold greater potency at ALK5 compared to the widely used legacy inhibitor SB-431542. In a cell-free kinase assay, Alk5-IN-27 inhibited ALK5 with an IC50 ≤ 10 nM [1], whereas SB-431542 inhibited ALK5 with an IC50 of 94 nM under comparable assay conditions measuring Smad3 phosphorylation [2]. This potency difference enables Alk5-IN-27 to achieve complete target engagement at lower compound concentrations, reducing the risk of off-target effects that are well-documented for SB-431542 at micromolar concentrations.

ALK5 Potency vs. SB-431542
Reported
≥9.4-fold difference in IC50
Supports ALK5 inhibition comparison context
Cross-study kinase assay conditions apply
TGF-β signaling Cancer biology Fibrosis

ALK2 Co-Inhibition vs. ALK5-IN-26

Within the same patent family (WO2022126133A1), Alk5-IN-27 (EX-04) and ALK5-IN-26 (EX-22) both inhibit ALK5 with IC50 ≤ 10 nM, but their ALK2 co-inhibition profiles differ substantially. Alk5-IN-27 exhibits an ALK2/ALK5 selectivity ratio of ≤ 10, indicating potent dual ALK5/ALK2 inhibition [1]. In contrast, ALK5-IN-26 shows an ALK2/ALK5 selectivity ratio of < 100 (i.e., ALK2 IC50 could be up to 100-fold higher than ALK5 IC50) . This ~10-fold difference in selectivity ratio means that at concentrations achieving full ALK5 inhibition, Alk5-IN-27 will co-inhibit ALK2 to a much greater extent than ALK5-IN-26, producing a distinct pharmacological signature.

ALK2 Co-Inhibition vs. ALK5-IN-26
Head-to-head
Selectivity ratio ≤10 vs. <100
Defines isoform selectivity profile difference
Patent-derived; same assay platform (WO2022126133A1)
Kinase selectivity ALK family SAR analysis

ALK2 Pharmacological Profile vs. SB-525334

SB-525334 is a potent ALK5 inhibitor (IC50 = 14.3 nM) with negligible ALK2 activity (IC50 > 10,000 nM), yielding an ALK2/ALK5 selectivity ratio of > 700 [1]. Alk5-IN-27, with an ALK2/ALK5 selectivity ratio of ≤ 10 [2], offers a fundamentally different pharmacological profile – one that co-inhibits ALK2 at ALK5-inhibitory concentrations. This distinction is critical because ALK2 mediates BMP6/BMP7 signaling and has been implicated in anemia of inflammation, heterotopic ossification, and certain cancer subtypes; SB-525334 spares these pathways entirely, while Alk5-IN-27 modulates them concurrently with TGF-β signaling.

ALK2 Profile vs. SB-525334
Reported
Selectivity ratio ≤10 vs. >700
Demonstrates divergent ALK2 co-inhibition context
SB-525334 is highly ALK2-sparing (IC50 >10,000 nM)
Kinase selectivity profiling ALK2 pharmacology Tool compound selection

Selectivity vs. RepSox

RepSox is a widely cited ALK5 inhibitor with an autophosphorylation IC50 of 4 nM and a cellular TGF-β assay IC50 of 18 nM . While RepSox is described as 'selective for ALK5 over p38 MAPK, JNK1, and GSK3,' quantitative selectivity ratios against individual ALK family members have not been published . Alk5-IN-27, in contrast, provides an explicit, patent-derived ALK2/ALK5 selectivity ratio of ≤ 10 [1]. This quantitative disclosure enables researchers to model dual-target pharmacology with Alk5-IN-27, whereas RepSox's off-target profile remains qualitatively defined, introducing experimental uncertainty.

Selectivity vs. RepSox
Reported
Quantitative ratio disclosed vs. qualitative only
Enables defined target engagement modeling
RepSox lacks published ALK2 selectivity data
iPSC reprogramming TGF-β inhibition Compound benchmarking

Alk5-IN-27 Application Scenarios


Dual ALK5/ALK2 Inhibition in Cancer Models

Alk5-IN-27's defined dual ALK5/ALK2 inhibition (ALK2/ALK5 ratio ≤ 10) [1] makes it the preferred tool compound for investigating tumor microenvironments where both TGF-β (ALK5) and BMP (ALK2) signaling contribute to epithelial-mesenchymal transition, metastasis, or immune evasion. Unlike SB-525334, which spares ALK2 entirely (IC50 > 10,000 nM) [2], Alk5-IN-27 provides concurrent pathway modulation that more closely recapitulates the multi-receptor pharmacology observed in certain cancer subtypes.

Potent ALK5 Inhibition in Fibrosis Research

In renal, pulmonary, or hepatic fibrosis models, Alk5-IN-27's nanopotent ALK5 inhibition (IC50 ≤ 10 nM) [1] offers a ≥ 9.4-fold potency advantage over the legacy standard SB-431542 (IC50 = 94 nM) [2]. This potency gain is critical for in vivo studies where solubility and bioavailability constraints often limit the achievable exposure of less potent inhibitors, potentially compromising pharmacodynamic readouts.

SAR Studies in EX-Series Patent Family

For medicinal chemistry programs optimizing ALK5 inhibitor selectivity, Alk5-IN-27 (EX-04) serves as a key SAR comparator to ALK5-IN-26 (EX-22). Despite nearly identical ALK5 potency (both IC50 ≤ 10 nM), Alk5-IN-27's ALK2/ALK5 ratio (≤ 10) is ≥ 10-fold tighter than ALK5-IN-26's ratio (< 100) [1][2]. This quantitative difference provides a defined SAR inflection point for understanding the structural determinants of ALK2 co-inhibition within the EX- compound series.

TGF-β Pathway Dissection with Defined Selectivity

When interpreting TGF-β pathway experiments, researchers require compounds with known selectivity profiles to deconvolve ALK5-specific vs. ALK2-mediated effects. Alk5-IN-27 is superior to RepSox for this application because it provides a quantitative ALK2/ALK5 selectivity ratio (≤ 10) [1], whereas RepSox's broader kinase selectivity is characterized only qualitatively [2]. This quantitative disclosure enables more accurate modeling of target engagement in cellular assays.

Application
Selection Property
Validation Focus
Tumor microenvironment signaling studies
Dual ALK5/ALK2 isoform selectivity context
ALK2-dependent pathway-response interpretation
Fibrosis model research
ALK5 pathway inhibition study fit
Target engagement endpoint review
SAR analysis in TGF-β inhibitor series
Isoform selectivity comparison
Selectivity ratio interpretation
TGF-β pathway dissection
Characterized selectivity profile
ALK5-specific vs. ALK2-mediated effect resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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